molecular formula C21H22N4O7S B3583191 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B3583191
M. Wt: 474.5 g/mol
InChI Key: FFSOCQQXWOKYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide is a complex organic compound with a molecular formula of C14H16N4O5S and a molecular weight of 352.37 g/mol . This compound is known for its unique chemical structure, which includes a pyrimidine ring, a sulfonamide group, and a phenoxyacetamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide involves several steps. One common synthetic route starts with the reaction of 2,6-dimethoxypyrimidine with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-aminophenol to yield the sulfonamide derivative. The final step involves the reaction of this intermediate with 4-methoxyphenoxyacetyl chloride under basic conditions to form the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in studying enzyme kinetics and mechanisms.

    Medicine: The compound has shown promise as a potential therapeutic agent. Its sulfonamide group is known for its antibacterial properties, and the compound has been studied for its potential use in treating bacterial infections.

    Industry: The compound is used in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group in the compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s ability to interact with enzymes and other proteins is attributed to its unique chemical structure, which allows for specific binding interactions .

Comparison with Similar Compounds

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide can be compared with other similar compounds, such as:

    Sulfadimethoxine: This compound shares a similar sulfonamide group but differs in its overall structure. Sulfadimethoxine is primarily used as an antibacterial agent.

    Sulfamethoxazole: Another sulfonamide compound, sulfamethoxazole, is widely used in combination with trimethoprim for treating bacterial infections. It has a different pyrimidine ring structure compared to this compound.

    Sulfadiazine: This compound also contains a sulfonamide group and is used as an antibacterial agent.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7S/c1-29-15-6-8-16(9-7-15)32-13-19(26)22-14-4-10-17(11-5-14)33(27,28)25-18-12-20(30-2)24-21(23-18)31-3/h4-12H,13H2,1-3H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSOCQQXWOKYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Reactant of Route 4
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Reactant of Route 5
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.